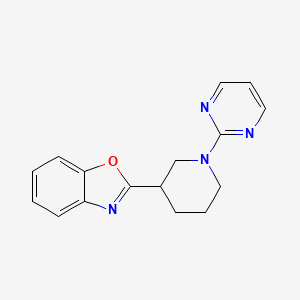

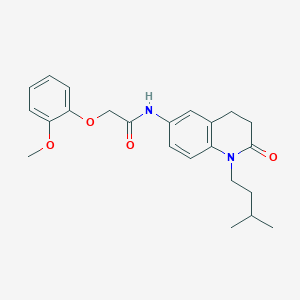

![molecular formula C23H22N6O6 B2495193 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207050-96-1](/img/structure/B2495193.png)

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel oxadiazolylpyrrolotriazoles involves a 1,3-dipolar cycloaddition reaction, showcasing the compound's complex synthetic route. This process allows for the efficient generation of a variety of substituted phenyl-1,2,4-oxadiazole rings integrated into the pyrrolo[3,4-d][1,2,3]triazole framework, indicating a versatile method for creating a diverse set of derivatives with potential biological activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Molecular Structure Analysis

Molecular structure determination, particularly through NMR spectroscopy and single-crystal X-ray diffraction, plays a crucial role in confirming the complex structures of such compounds. The precise structure determination aids in understanding the spatial arrangement and electronic distribution, essential for predicting reactivity and interaction with biological targets (Kariuki et al., 2022).

Chemical Reactions and Properties

Chemical properties of this compound class, such as reactivity towards various reagents, are pivotal for its functionalization and potential biological application. The ability to undergo reactions such as cycloaddition, substitution, and oxidation highlights the compound's versatility and potential for generating a wide range of derivatives with varied biological activities (Zolfigol et al., 2006).

Scientific Research Applications

Synthesis and Anti-protozoal Activity

This compound, as part of novel heterocyclic compounds containing 1,2,4-oxadiazole and 1,2,3-triazole, demonstrates potential anti-protozoal and anti-cancer activities. The design and synthesis involve the principle of bioisosterism, leading to a series of oxadiazolyl pyrrolo triazole diones. These compounds are synthesized through 1,3-dipolar cycloaddition reactions, with their structures confirmed by spectroscopic methods and physical characteristics. The in vitro anti-protozoal and cytotoxic activities are investigated, highlighting their potential in medicinal chemistry (Dürüst et al., 2012).

Antimicrobial Activities

Research on similar compounds, including 1,2,4-triazole derivatives, has shown that they possess antimicrobial properties. The synthesis process often involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds screened for their antimicrobial activities. Some of these compounds exhibit good to moderate activities against test microorganisms, indicating their relevance in developing new antimicrobial agents (Bektaş et al., 2007).

Antihyperglycemic Activity

A series of 1,2,4-oxadiazolidine-3,5-diones has been synthesized and evaluated for their oral antihyperglycemic effects in diabetic mouse models, such as db/db and ob/ob mice. These compounds, particularly the methoxy- and ethoxy-linked oxazole 1,2,4-oxadiazolidine-3,5-diones, have shown to normalize plasma glucose levels at certain oral doses, with the trifluoromethoxy analog being the most active compound. This indicates their potential as antihyperglycemic agents (Malamas et al., 2001).

Synthesis and Structure Determination

The synthesis and structure determination of derivatives, such as 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, further contribute to the chemical understanding and potential applications of these compounds. The structure of these compounds is ascertained through methods like NMR spectroscopy and single-crystal X-ray diffraction, facilitating their potential use in various biological and medicinal applications (Kariuki et al., 2022).

properties

IUPAC Name |

3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O6/c1-4-34-16-10-5-13(11-17(16)33-3)21-24-18(35-26-21)12-28-20-19(25-27-28)22(30)29(23(20)31)14-6-8-15(32-2)9-7-14/h5-11,19-20H,4,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXIFAMFZJZFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

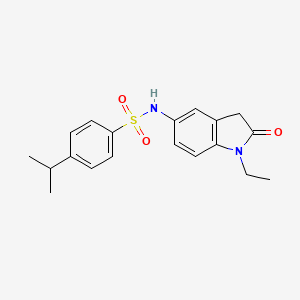

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylamino)acetamide](/img/structure/B2495115.png)

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoic acid](/img/structure/B2495117.png)

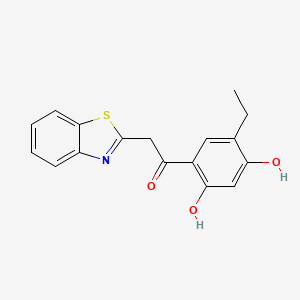

![Methyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2495120.png)

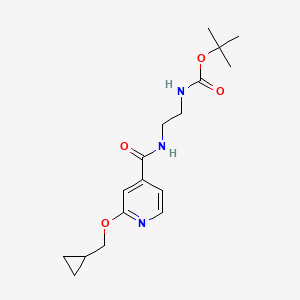

![2-{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2495121.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2495124.png)

![2-(2,4-dichlorophenoxy)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2495125.png)

![2-((4R)-4-((3R,5R,6S,7R,10R,13R)-3,6,7-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[A]phenanthren-17-YL)pentanamido)acetic acid](/img/structure/B2495132.png)